N-(4-chlorophenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(4-Chlorophenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound featuring a cyclopenta[d]pyrimidinone core fused with a pyridine moiety. Its structure includes a 4-chlorophenyl acetamide group linked via a sulfanyl bridge to the pyrimidinone ring. The compound’s synthesis likely involves multi-step coupling reactions, as seen in analogous compounds (e.g., diazonium salt coupling methods described in ) .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-15-6-8-16(9-7-15)24-19(27)13-29-20-17-4-1-5-18(17)26(21(28)25-20)12-14-3-2-10-23-11-14/h2-3,6-11H,1,4-5,12-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRXQEBTABTRQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)Cl)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 4-chlorophenyl group
- A pyridinyl moiety
- A cyclopenta[d]pyrimidin core
- A sulfanyl functional group
The molecular formula is with a molecular weight of approximately 385.88 g/mol.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with similar structures have shown moderate to strong activity against various strains of bacteria such as Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- Acetylcholinesterase (AChE) : It has shown promising inhibitory effects, which is crucial for developing treatments for neurodegenerative diseases.
| Enzyme | Inhibition Type |
|---|---|
| Acetylcholinesterase | Strong Inhibition |
| Urease | Strong Inhibition |
3. Anticancer Potential
Studies suggest that similar compounds may possess anticancer properties. For example, derivatives have been tested for their effects on various cancer cell lines, showing potential in inhibiting tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Interactions : The compound's structure allows it to interact effectively with target proteins and enzymes. Docking studies have shown favorable binding affinities with various biological targets .
- Cellular Uptake : The presence of the pyridinyl group may enhance cellular uptake through specific transport mechanisms.
- Inhibition of Pathways : By inhibiting enzymes like AChE and urease, the compound may disrupt critical metabolic pathways in pathogens and cancer cells.
Case Studies
Several studies have explored the biological activity of this class of compounds:
- Study on Antimicrobial Effects : A 2020 study highlighted the antibacterial properties of synthesized derivatives against multiple bacterial strains . The results indicated a correlation between structural modifications and increased potency.
- Enzyme Inhibition Research : Research focused on enzyme inhibitors demonstrated that certain derivatives exhibited IC50 values below 10 µM for AChE inhibition, suggesting strong potential as therapeutic agents .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural motifs with several pyrimidinone and acetamide derivatives. Key comparisons include:
Key Observations:
- The pyridin-3-ylmethyl group introduces a nitrogen-rich aromatic system absent in analogs like those with methylphenyl or sulfonyl substituents, possibly improving solubility or target interaction .
- Sulfanyl bridges are common across analogs but vary in position and adjacent functional groups, influencing redox stability and hydrogen-bonding capacity .
Table: Comparative Physicochemical Data
Bioactivity and Target Interactions
While direct bioactivity data for the target compound is unavailable, analogs provide insights:
- Thieno[3,2-d]pyrimidinone derivatives (): Exhibit kinase inhibition due to the thiophene-pyrimidinone scaffold’s planar structure .
- Hydrazinylidene-cyanoacetamides (): Show antibacterial activity, attributed to the sulfonamide and cyano groups .
- Pyrimidinone-sulfonyl analogs (): Potential protease inhibitors, leveraging sulfonyl groups for electrostatic interactions .
Hypothesized Bioactivity of Target Compound : The pyridin-3-ylmethyl group may enhance binding to nicotinic acetylcholine receptors or metalloenzymes, while the 4-chlorophenyl acetamide could improve membrane permeability. Computational similarity metrics (e.g., Tanimoto index) suggest overlap with kinase inhibitors, as seen in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
